molecular formula C20H34ClNO2 B3344853 Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride CAS No. 94157-98-9

Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride

Cat. No.: B3344853
CAS No.: 94157-98-9
M. Wt: 355.9 g/mol
InChI Key: TYUGRSBROZQKDG-UHFFFAOYSA-M
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Description

Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride is a synthetic compound with the molecular formula C20H34ClNO2 and a molecular weight of 355.94246 g/mol This compound is known for its unique chemical structure, which includes a phenethylammonium core substituted with dibutyl and 2-ethoxy-2-oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride typically involves the reaction of phenethylamine with dibutylamine and ethyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride is not fully understood. it is believed to exert its effects by binding to specific receptors in the body, triggering a series of biochemical reactions. These reactions may involve the activation of signaling pathways and the modulation of gene expression, ultimately leading to the compound’s observed effects on the immune system and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium bromide
  • Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium iodide
  • Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium sulfate

Uniqueness

Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and overall chemical behavior compared to its bromide, iodide, and sulfate counterparts. This uniqueness makes it a valuable compound for specific research applications where these properties are critical .

Properties

IUPAC Name

dibutyl-(2-ethoxy-2-oxoethyl)-(2-phenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34NO2.ClH/c1-4-7-15-21(16-8-5-2,18-20(22)23-6-3)17-14-19-12-10-9-11-13-19;/h9-13H,4-8,14-18H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUGRSBROZQKDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCC1=CC=CC=C1)CC(=O)OCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50916283
Record name N-Butyl-N-(2-ethoxy-2-oxoethyl)-N-(2-phenylethyl)butan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94157-98-9
Record name Benzeneethanaminium, N,N-dibutyl-N-(2-ethoxy-2-oxoethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94157-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094157989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-(2-ethoxy-2-oxoethyl)-N-(2-phenylethyl)butan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl(2-ethoxy-2-oxoethyl)phenethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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